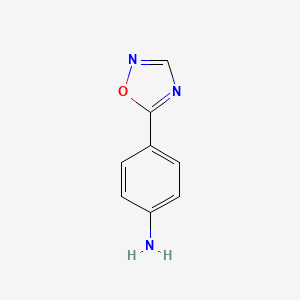

4-(1,2,4-Oxadiazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGQRFSSGGKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(1,2,4-Oxadiazol-5-yl)aniline (CAS 158944-65-1)

[1][2][3]

Executive Summary & Strategic Significance

4-(1,2,4-Oxadiazol-5-yl)aniline (CAS 158944-65-1) represents a high-value pharmacophore in modern medicinal chemistry, specifically within Fragment-Based Ligand Discovery (FBLD) .[1] Unlike its 1,3,4-oxadiazole isomers, the 1,2,4-oxadiazole core offers unique electrostatic properties and metabolic stability, serving as a non-hydrolyzable bioisostere for esters and amides.

This guide details the physicochemical profile, validated synthetic pathways, and therapeutic applications of this scaffold.[2] The focus is on its utility as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including GPCRs and kinases, by mimicking the transition state of peptide bond hydrolysis.

Chemical Profile & Physicochemical Properties[5][6][7][8]

The following data aggregates experimental and predicted values essential for formulation and ADME optimization.

| Property | Value | biological implication |

| CAS Number | 158944-65-1 | Unique Identifier |

| IUPAC Name | This compound | Systematic Nomenclature |

| Molecular Formula | C₈H₇N₃O | Stoichiometry |

| Molecular Weight | 161.16 g/mol | Ideal for FBLD (Rule of 3 compliant) |

| SMILES | Nc1ccc(cc1)c2ncn[o]2 | Cheminformatics Input |

| LogP (Predicted) | ~1.2 - 1.5 | Good membrane permeability |

| PSA (Polar Surface Area) | ~65 Ų | High oral bioavailability potential |

| pKa (Aniline NH₂) | ~3.5 - 4.0 | Weak base; neutral at physiological pH |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced for receptor binding |

| Solubility | DMSO (>10 mg/mL), Methanol | Suitable for high-throughput screening |

Synthetic Methodology: The Amide-Acetal Route

While multiple routes exist, the condensation of 4-aminobenzamide with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine cyclization is the industry standard for generating 3-unsubstituted-5-aryl-1,2,4-oxadiazoles . This route avoids the regioselectivity issues common in 1,3-dipolar cycloadditions.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the stepwise conversion of the amide to the acylamidine intermediate, followed by nucleophilic attack by hydroxylamine and dehydration.

Figure 1: Stepwise synthesis of the 1,2,4-oxadiazole core via the acylamidine route.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Step 1: Formation of Acylamidine Intermediate

-

Charge: In a 50 mL round-bottom flask, suspend 4-aminobenzamide (1.36 g, 10 mmol) in DMF-DMA (5 mL, excess).

-

Reflux: Heat the mixture to 90–100°C for 2 hours. The suspension will clear as the intermediate forms.

-

Monitor: Check TLC (10% MeOH in DCM). The starting amide spot should disappear.

-

Concentrate: Remove excess DMF-DMA under reduced pressure (rotary evaporator) to yield the crude N-acylamidine as a viscous oil or solid.

Step 2: Cyclization with Hydroxylamine

-

Prepare Reagent: In a separate flask, dissolve Hydroxylamine hydrochloride (0.83 g, 12 mmol) in a mixture of Acetic Acid (10 mL) and Sodium Acetate (1.0 g).

-

Combine: Add the crude acylamidine from Step 1 to the hydroxylamine solution.

-

Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to drive dehydration.

-

Quench: Pour the reaction mixture into ice-water (50 mL).

-

Neutralize: Adjust pH to ~8 using saturated NaHCO₃ solution. A precipitate will form.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the characteristic C3-proton singlet of the oxadiazole ring at δ ~8.9 ppm . The aniline protons should appear as a broad singlet at δ ~5.8 ppm (exchangeable with D₂O).

-

Mass Spec: ESI+ [M+H]⁺ = 162.1.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 1,2,4-oxadiazole ring is a critical bioisostere for amide bonds .

-

Geometry: It mimics the planar nature of the peptide bond but lacks the hydrolytic instability.

-

Interactions: The N2 and N4 atoms act as hydrogen bond acceptors, while the aromatic ring participates in π-π stacking interactions within receptor pockets.

-

Metabolic Stability: Unlike esters or amides, the oxadiazole ring is resistant to esterases and peptidases, prolonging the half-life of the drug candidate.

Fragment-Based Ligand Discovery (FBLD)

CAS 158944-65-1 is widely used as a "fragment" due to its low molecular weight (<200 Da).

-

Workflow: The aniline amine (-NH₂) serves as a versatile handle for growing the molecule. It can be derivatized into ureas, amides, or sulfonamides to probe adjacent binding pockets.

-

Target Classes:

-

Tubulin Inhibitors: Derivatives of this scaffold have shown potency in disrupting microtubule dynamics in cancer cells.

-

S1P1 Agonists: The oxadiazole core is a common linker in Sphingosine-1-phosphate receptor modulators (e.g., Ozanimod analogs).

-

Structural Activity Relationship (SAR) Workflow

Figure 2: Divergent synthesis strategies using CAS 158944-65-1 as a core building block.

Safety & Handling Guidelines

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a chemical fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

AcBlock Lab. (n.d.). This compound - Product Details. Block Chemical Technology. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved October 26, 2023, from [Link]

-

Krasavin, M., et al. (2014).[3] Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. Retrieved October 26, 2023, from [Link]

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism).

Technical Monograph: 4-(1,2,4-Oxadiazol-5-yl)aniline

Chemical Identity & Informatics

The compound 4-(1,2,4-oxadiazol-5-yl)aniline represents a critical scaffold in medicinal chemistry, serving as a privileged structure for kinase inhibitors and a metabolically stable bioisostere for ester/amide linkages.

Core Identifiers

| Property | Data Specification |

| IUPAC Name | This compound |

| Common Name | 5-(4-Aminophenyl)-1,2,4-oxadiazole |

| CAS Registry Number | 158944-65-1 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| SMILES | Nc1ccc(c2ncon2)cc1 |

| InChIKey | LKIGQRFSSGGKQW-UHFFFAOYSA-N |

Structural Significance & Bioisosterism

In drug design, the 1,2,4-oxadiazole ring is utilized primarily to improve the pharmacokinetic profile of lead compounds.

The Bioisosteric Rationale

The 1,2,4-oxadiazole ring acts as a non-classical bioisostere for esters and amides .[1][2][3] Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring resists hydrolytic cleavage while maintaining a similar dipole moment and hydrogen-bond acceptor profile.

-

Metabolic Stability: The heterocyclic ring prevents rapid metabolism, extending the half-life (

) of the parent compound. -

Geometry: The ring imposes a rigid planar geometry, which can lock the pharmacophore into an active conformation, reducing the entropic penalty of binding to a protein target.

Structural Mapping Diagram

The following diagram illustrates the steric and electronic mapping of the oxadiazole scaffold relative to labile functional groups.

Figure 1: Bioisosteric relationship showing the replacement of metabolically labile ester/amide bonds with the stable 1,2,4-oxadiazole core.[3]

Synthetic Methodology

Synthesizing this compound requires a strategy that protects the aniline nitrogen during the ring-closure step. A direct reaction using free aniline precursors often leads to polymerization or N-acylation side products.

Recommended Route: The "Nitro-Reduction" Pathway. This protocol utilizes 4-nitrobenzoyl chloride to construct the ring, followed by a selective reduction to reveal the aniline.

Step-by-Step Protocol

Phase A: Formation of the 1,2,4-Oxadiazole Core

Precursors: Formamidoxime (provides the C3-H) and 4-Nitrobenzoyl chloride (provides the C5-Aryl).

-

Reagent Prep: Dissolve Formamidoxime (1.1 equiv) in anhydrous THF. Add Triethylamine (TEA, 2.5 equiv) and cool to 0°C.

-

Acylation: Dropwise add 4-Nitrobenzoyl chloride (1.0 equiv) dissolved in THF. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Cyclodehydration: Reflux the mixture in Toluene or heat in DMF at 100°C for 4–6 hours.

-

Observation: TLC should show the disappearance of the intermediate and formation of a less polar spot (5-(4-nitrophenyl)-1,2,4-oxadiazole).

-

-

Workup: Remove solvent in vacuo. Partition residue between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Phase B: Nitro Reduction to Aniline

Reagents: Iron powder / Ammonium Chloride (Fe/NH₄Cl) or H₂/Pd-C. Note: Fe/NH₄Cl is preferred to avoid hydrogenolysis of the oxadiazole N-O bond.

-

Setup: Suspend the nitro-intermediate in Ethanol/Water (4:1).

-

Reduction: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Heat to reflux for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield pure This compound .

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway utilizing the nitro-precursor to ensure regioselectivity and prevent side reactions.

Analytical Profiling (Expected Data)

Validation of the synthesized compound should be performed using ¹H NMR and LC-MS.

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H): The characteristic C3-H proton of the oxadiazole ring (highly deshielded).δ 7.85 (d, 2H): Aromatic protons adjacent to the oxadiazole.δ 6.70 (d, 2H): Aromatic protons adjacent to the amine.δ 6.10 (s, 2H): Broad singlet for the -NH₂ group (exchangeable). |

| LC-MS (ESI+) | [M+H]⁺ = 162.07 Look for the characteristic fragmentation pattern involving the loss of the oxadiazole ring (retro-1,3-dipolar cycloaddition). |

Handling & Safety

While specific toxicological data for this specific derivative may be limited, standard precautions for anilines and nitrogen-rich heterocycles apply.

-

Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Aniline derivative).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless N-acylation is intended).

References

-

PubChem. (n.d.). This compound.[11][12][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Buscemi, S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (A Review). Khimiko-Farmatsevticheskii Zhurnal. Retrieved from [Link]

-

Jakopin, Z. (2023).[8] Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Retrieved from [Link]

-

Augustine, J. K., et al. (2013).[8] A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles. Journal of Chemical Sciences. Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 12. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline CAS#: 54494-12-1 [chemicalbook.com]

- 13. This compound - CAS:158944-65-1 - Block chemical technology (Shanghai) Co., Ltd [acblock-lab.com]

The 1,2,4-Oxadiazole Aniline Scaffold: A Bioisosteric Approach to Optimizing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular frameworks to enhance therapeutic potential is paramount. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of 1,2,4-oxadiazole aniline derivatives, a class of compounds gaining significant traction for their advantageous bioisosteric properties. We will delve into the rationale behind their use as stable surrogates for labile ester and amide functionalities, detail their synthesis, and explore their impact on crucial drug-like properties. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.

The Strategic Imperative of Bioisosterism in Drug Discovery

The journey from a hit compound to a viable drug candidate is often fraught with challenges related to metabolic instability, poor solubility, and off-target effects. Many promising molecules falter due to the presence of functional groups susceptible to enzymatic degradation, such as esters and amides. Bioisosterism, the substitution of a chemical group with another that retains similar steric and electronic characteristics, offers a powerful strategy to circumvent these liabilities.[1]

The 1,2,4-oxadiazole ring has emerged as a particularly effective bioisostere for ester and amide moieties.[2][3] Its five-membered heterocyclic structure, containing one oxygen and two nitrogen atoms, imparts a unique combination of properties that can significantly enhance a molecule's drug-like characteristics.[4] The inherent stability of the 1,2,4-oxadiazole ring to hydrolysis by common metabolic enzymes, such as esterases and amidases, is a key advantage, often leading to an improved pharmacokinetic profile with a longer half-life and enhanced oral bioavailability.[5] Furthermore, the electronic nature of the ring can be modulated through substitution to fine-tune physicochemical properties like lipophilicity and aqueous solubility.[6][7]

This guide will focus specifically on 1,2,4-oxadiazole aniline derivatives, a subclass that couples the benefits of the oxadiazole core with the versatile synthetic handle of an aniline moiety. This combination allows for extensive structure-activity relationship (SAR) studies and the facile introduction of various pharmacophoric elements.

Synthesis of 1,2,4-Oxadiazole Aniline Derivatives: A Validated Protocol

The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic organic chemistry. A common and reliable method involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.[8] The following protocol details a robust, two-step procedure for the synthesis of a representative 4-(3-(aryl)-1,2,4-oxadiazol-5-yl)aniline derivative.

Experimental Protocol: Synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Step 1: Synthesis of N'-hydroxybenzimidamide (Benzamidoxime)

-

To a solution of benzonitrile (1.0 equiv.) in ethanol, add hydroxylamine hydrochloride (1.5 equiv.) and sodium carbonate (1.5 equiv.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude benzamidoxime, which can often be used in the next step without further purification.

Step 2: Cyclization to form 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

-

Dissolve 4-aminobenzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the benzamidoxime (1.1 equiv.) from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours, then heat to 110 °C and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline.

Rationale for Experimental Choices: The use of EDCI and HOBt as coupling agents in Step 2 provides a mild and efficient method for activating the carboxylic acid, minimizing side reactions. The subsequent thermal cyclization is a common and effective strategy for forming the 1,2,4-oxadiazole ring.[8]

Bioisosteric Properties and Physicochemical Impact

The substitution of an ester or amide group with a 1,2,4-oxadiazole ring can have a profound impact on a molecule's physicochemical properties. The following table summarizes a comparative analysis of these functional groups.

| Property | Ester/Amide | 1,2,4-Oxadiazole | Rationale for Change |

| Metabolic Stability | Susceptible to hydrolysis by esterases/amidases | Generally resistant to hydrolysis[5] | The heterocyclic ring is not a substrate for common hydrolytic enzymes. |

| Lipophilicity (LogD) | Variable | Can be modulated; often compared to 1,3,4-oxadiazole which is less lipophilic[6] | The electronic nature of the ring system affects partitioning. |

| Aqueous Solubility | Variable | Can be influenced by substituents | Polarity and crystal packing forces play a significant role. |

| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor | Ring nitrogens can act as hydrogen bond acceptors[8] | Mimics the hydrogen bonding potential of the original functional group. |

The following diagram illustrates the concept of bioisosteric replacement of an ester with a 1,2,4-oxadiazole ring.

Caption: Workflow for kinase inhibitor screening and development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

-

Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compounds, the target kinase, and the appropriate substrate in a buffered solution.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole aniline scaffold represents a valuable tool in the medicinal chemist's armamentarium. Its ability to serve as a robust bioisostere for esters and amides provides a clear path to overcoming common metabolic liabilities and improving the drug-like properties of lead compounds. [3][5]The synthetic accessibility and modular nature of these derivatives allow for rapid and extensive SAR exploration, facilitating the optimization of potency and selectivity. [9] As our understanding of disease biology continues to evolve, the demand for novel chemical matter with tailored properties will only increase. The strategic application of bioisosteric replacements, exemplified by the 1,2,4-oxadiazole aniline scaffold, will undoubtedly play a pivotal role in the discovery and development of the next generation of therapeutics. Continued exploration of this versatile scaffold is warranted to unlock its full potential across a spectrum of diseases.

References

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim).

- A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design. Benchchem.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF.

- BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. PubMed.

- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper

- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.

- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Benchchem.

- Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. Benchchem.

- confirming the bioisosteric properties of the 1,2,4-oxadiazole ring. Benchchem.

- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper

- Novel 1,2,4-Oxadiazole Deriv

- 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks. Life Chemicals.

- Novel 1,2,4-Oxadiazole Deriv

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC.

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

Navigating the Nuances of 1,2,4-Oxadiazole Isomers: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Characterization, and Application of 3-yl and 5-yl 1,2,4-Oxadiazole Isomers in Medicinal Chemistry

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its prevalence in drug discovery is largely attributed to its role as a bioisosteric replacement for amide and ester functionalities.[4] This substitution can enhance metabolic stability, improve pharmacokinetic properties, and modulate target engagement.[5] The inherent stability of the 1,2,4-oxadiazole ring, in contrast to the unstable 1,2,3-isomer, makes it a reliable scaffold for therapeutic development.[6][7] However, the versatility of this heterocycle presents a critical design choice: the point of attachment. The distinction between a 3-yl and a 5-yl linkage to the parent molecule is not trivial and can profoundly impact a compound's biological activity and developability. This guide provides a comprehensive technical overview of the core differences between these two isomers, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Dichotomy - Regioselective Routes to 3-yl and 5-yl Isomers

The ability to selectively synthesize either the 3-yl or 5-yl 1,2,4-oxadiazole isomer is paramount in medicinal chemistry. The choice of synthetic strategy dictates the final substitution pattern and is a critical consideration in the design of new chemical entities.

Synthesis of 3-Substituted 1,2,4-Oxadiazoles

The predominant route to 3-substituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. This method offers a high degree of control over the substituent at the 3-position.

Experimental Protocol: Synthesis of 3-Aryl-1,2,4-oxadiazoles

-

Amidoxime Formation: A substituted nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like ethanol. The reaction is typically heated to reflux for several hours to afford the corresponding amidoxime.

-

Acylation: The amidoxime is then acylated with an appropriate acyl chloride or carboxylic acid. The use of a coupling agent such as EDC or DCC can facilitate the reaction with carboxylic acids.

-

Cyclization: The resulting O-acyl amidoxime is heated, often in a high-boiling solvent like toluene or xylene, to induce cyclodehydration and form the 3-substituted 1,2,4-oxadiazole ring. Microwave irradiation can also be employed to accelerate this step.[2]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic pathway to 3-substituted 1,2,4-oxadiazoles.

Synthesis of 5-Substituted 1,2,4-Oxadiazoles

The synthesis of 5-substituted 1,2,4-oxadiazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. This approach allows for the introduction of a diverse range of substituents at the 5-position.

Experimental Protocol: Synthesis of 5-Aryl-1,2,4-oxadiazoles

-

Nitrile Oxide Generation: A nitrile oxide precursor, typically an aldoxime, is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base. This in situ generation of the nitrile oxide is crucial for the subsequent cycloaddition.

-

[3+2] Cycloaddition: The generated nitrile oxide undergoes a 1,3-dipolar cycloaddition with a nitrile to form the 1,2,4-oxadiazole ring. The reaction is often carried out in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthetic pathway to 5-substituted 1,2,4-oxadiazoles.

Part 2: Spectroscopic Differentiation - Unmasking the Isomer

The unambiguous identification of the 3-yl and 5-yl isomers is critical for structure-activity relationship (SAR) studies and intellectual property protection. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the necessary tools for this differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 3-yl and 5-yl isomers. The chemical shifts of the carbon atoms within the 1,2,4-oxadiazole ring are particularly informative.

-

¹³C NMR: The chemical shifts of the C3 and C5 carbons in the 1,2,4-oxadiazole ring are distinct. Generally, the C5 carbon is more deshielded and resonates at a lower field (higher ppm) compared to the C3 carbon.[8] This difference is attributed to the electronic environment created by the adjacent oxygen and nitrogen atoms. A substituent at C5 will have a more pronounced effect on the C3 chemical shift than a substituent at C3 will have on the C5 chemical shift.[8]

| Position | Typical ¹³C Chemical Shift Range (ppm) |

| C3 | 165 - 175 |

| C5 | 170 - 185 |

-

¹H NMR: While the protons on the substituents will have characteristic chemical shifts, long-range couplings (e.g., HMBC) can be used to definitively assign the connectivity. Correlations between protons on a substituent and the C3 or C5 carbon of the oxadiazole ring will confirm the point of attachment.

Mass Spectrometry (MS)

Electron impact (EI) and electrospray ionization (ESI) mass spectrometry can also aid in the differentiation of 3-yl and 5-yl isomers, although the fragmentation patterns can be complex. The fragmentation of the 1,2,4-oxadiazole ring can be influenced by the nature and position of the substituents. Characteristic fragmentation pathways can be established for a given isomeric pair through careful analysis of the mass spectra, including tandem MS (MS/MS) experiments.[9][10] For instance, the cleavage of the N2-C3 bond versus the O1-C5 bond can lead to different fragment ions, providing a basis for isomer differentiation.

Part 3: Physicochemical and Pharmacokinetic Consequences of Isomerism

The seemingly subtle change in the point of attachment from the 3- to the 5-position of the 1,2,4-oxadiazole ring can have significant consequences for a molecule's physicochemical properties and, subsequently, its pharmacokinetic profile.

Electronic Properties and pKa

The electronic nature of the 1,2,4-oxadiazole ring is influenced by the position of the substituents. The nitrogen atoms in the ring are basic, and their pKa values will be affected by the electronic properties of the attached groups. A substituent at the 3-position will have a different electronic influence on the ring nitrogens compared to a substituent at the 5-position, leading to differences in pKa. These differences can impact a compound's solubility, permeability, and interactions with biological targets.

Lipophilicity and Solubility

The position of a substituent can alter the molecule's overall polarity and hydrogen bonding capacity, thereby affecting its lipophilicity (logP) and aqueous solubility. While a direct comparison is highly dependent on the specific substituents, it has been observed that oxadiazole isomers can exhibit significant differences in these properties.[11][12] For example, the orientation of a hydrogen bond donor or acceptor group at the 3- versus the 5-position can lead to different intermolecular interactions and solvation properties.

Metabolic Stability

The 1,2,4-oxadiazole ring is generally considered to be metabolically stable.[5] However, the nature and position of the substituents can introduce metabolic liabilities. The C3 and C5 positions exhibit different susceptibilities to enzymatic attack. For instance, if a substituent is prone to oxidation by cytochrome P450 enzymes, its placement at the more sterically hindered position could potentially improve metabolic stability. The metabolic fate of the oxadiazole ring itself, while generally robust, can also be influenced by the substitution pattern, with potential for ring cleavage under certain enzymatic conditions.

Part 4: The Impact on Biological Activity - A Tale of Two Isomers in Drug Design

Ultimately, the choice between a 3-yl and 5-yl 1,2,4-oxadiazole linker is driven by its impact on biological activity. The different spatial arrangement of substituents afforded by the two isomers can lead to profound differences in how a molecule interacts with its biological target.

Structure-Activity Relationships (SAR)

Numerous SAR studies have highlighted the importance of the substituent position on the 1,2,4-oxadiazole ring. In some cases, a 3-substituted isomer may exhibit potent activity while the corresponding 5-substituted isomer is inactive, or vice versa.[6] This is often due to the specific geometric requirements of the binding pocket of the target protein. The vector and trajectory of the substituent are different for the two isomers, which can dictate whether key interactions, such as hydrogen bonds or hydrophobic contacts, can be formed.

For example, a study on a series of 1,2,4-oxadiazole derivatives as potential anticancer agents revealed that the aryl substituent at the C-5 position was superior for activity compared to substitution at the C-3 position.[6] This highlights the critical role of positional isomerism in determining the pharmacological profile of a compound.

Case Study: A Hypothetical Example

Consider a drug discovery program targeting a specific kinase. A lead compound is identified that contains a 1,2,4-oxadiazole linker. To optimize the compound's potency and selectivity, both the 3-yl and 5-yl isomers are synthesized.

-

The 3-yl Isomer: The substituent at the 3-position is oriented in a way that allows for a crucial hydrogen bond interaction with a key amino acid residue in the kinase's active site, resulting in high potency.

-

The 5-yl Isomer: In the 5-yl isomer, the same substituent is positioned differently and is unable to form the same hydrogen bond. Consequently, this isomer exhibits significantly lower potency.

This hypothetical case illustrates how a seemingly minor structural change can have a dramatic effect on biological activity, underscoring the importance of exploring both isomeric possibilities during lead optimization.

dot graph { layout=dot; rankdir=TB; node [shape=plaintext];

} Caption: Impact of isomerism on target binding.

Conclusion: A Strategic Choice in Drug Design

The decision to utilize a 3-yl or 5-yl 1,2,4-oxadiazole linker is a critical strategic choice in drug design. This in-depth technical guide has illuminated the fundamental differences between these two isomers, from their regioselective synthesis to their distinct spectroscopic signatures and profound impact on physicochemical properties, pharmacokinetics, and biological activity. A thorough understanding of these nuances empowers medicinal chemists to make informed decisions, enabling the rational design of more effective and developable therapeutic agents. The careful consideration and exploration of both isomeric forms of the 1,2,4-oxadiazole scaffold will undoubtedly continue to be a valuable strategy in the pursuit of novel medicines.

References

- Kara, Y., et al. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(8), 763-766.

- Goldberg, K., et al. (2012).

- Elguero, J., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223.

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. Available from: [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. Available from: [Link]

- Chen, H., et al. (2021). Design and Synthesis of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives as Novel Toll-like Receptor 2/1 Agonists That Inhibit Lung Cancer In Vitro and In Vivo. Journal of Medicinal Chemistry, 64(15), 11447-11463.

-

Camci, M., & Karali, N. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, 18(9), e202200638. Available from: [Link]

- Leite, L. F. C. C., et al. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of Mass Spectrometry, 35(1), 115-119.

-

Kara, Y., et al. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(8), 763-766. Available from: [Link]

- Kametani, T., et al. (1971). The mass spectra of 1,2,4-triazoles and oxadiazoles (studies on the syntheses of heterocyclic compounds—CCCLXXIV). Organic Mass Spectrometry, 5(2), 117-124.

- Isloor, A. M., et al. (2016). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivatives as antioxidants and cytotoxic agents. Arabian Journal of Chemistry, 9, S1539-S1547.

- Gümüş, M. H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(50), 47869-47883.

- Golushko, A. A., et al. (2020). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 16, 2696-2704.

- de Oliveira, C. M. A., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(3), 579-585.

- Lauria, F., et al. (1966). Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. Il Farmaco; edizione scientifica, 21(4), 291-299.

- Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(9), 1021-1033.

- Zimmer, D., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6784.

- Asif, M. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. ACS Omega, 8(23), 20567-20580.

- Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-27.

- de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- de Faria, A. R., et al. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(11), 3230.

-

Jin, Z., et al. (2006). Design and Synthesis of 3-Aryl-5-Alicylic-[6][11][13]-oxadiazoles as Novel Platelet Aggregation Inhibitors. Archiv der Pharmazie, 339(6), 283-288.

- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Gaikwad, S. S., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4947.

- Al-Azzawi, A. M. J. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1032, 012028.

- Kartsev, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735.

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

- Pieper, D. H., et al. (2010). Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. Journal of Bacteriology, 192(20), 5427-5437.

- Kumar, D., et al. (2021). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Current Organic Chemistry, 25(16), 1888-1909.

- Strelow, J. M., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767.

- de Villiers, M. M., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5195.

- Kavitha, S., et al. (2017). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 21(Suppl 1), S331-S340.

Sources

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Determining the Solubility of 4-(1,2,4-Oxadiazol-5-yl)aniline in Dimethyl Sulfoxide (DMSO)

Abstract: This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(1,2,4-Oxadiazol-5-yl)aniline in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, presents detailed, field-proven protocols for its empirical determination, and discusses critical considerations for data interpretation. This guide is intended for researchers, chemists, and drug development professionals who rely on accurate solubility data for compound management, high-throughput screening, and early-stage drug discovery.

Introduction: The Nexus of Compound and Solvent in Preclinical Research

In the landscape of drug discovery, the journey from a promising chemical entity to a viable drug candidate is paved with critical physicochemical assessments. Among the most fundamental of these is solubility. This compound, a heterocyclic amine, represents a class of compounds frequently investigated for biological activity. For such molecules, which often exhibit limited aqueous solubility, Dimethyl Sulfoxide (DMSO) serves as the universal solvent for initial testing.[1][2] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it indispensable for creating the concentrated stock solutions used in virtually all high-throughput screening (HTS) and in vitro biological assays.[3][4]

Therefore, accurately determining the solubility of this compound in DMSO is not a trivial pursuit. It dictates the maximum achievable concentration for stock solutions, influences the design of biological assays, and can preemptively flag potential issues such as compound precipitation, which can lead to false-negative or inconsistent results. This guide provides the theoretical context and practical methodologies to empower researchers to establish a robust and reliable solubility profile for this compound.

Section 1: Foundational Physicochemical Profiles

Understanding the interplay between the solute and the solvent is key to predicting and interpreting solubility.

Solute: this compound

This molecule contains a polar aniline group and a 1,2,4-oxadiazole ring. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors. These features suggest a favorable interaction with polar solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₈H₇N₃O | [5][6] |

| Molecular Weight | 161.16 g/mol | [5] |

| Structure | Nc1ccc(cc1)c1ncon1 | [5] |

Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent.[3][7] Its sulfoxide group (S=O) is a strong hydrogen bond acceptor, allowing it to effectively solvate molecules with hydrogen bond donor groups, such as the amine in our target compound. Its high dielectric constant further enhances its ability to dissolve a wide range of substances.[1][7]

| Property | Value | Source |

| Chemical Formula | (CH₃)₂SO | [3] |

| Molar Mass | 78.13 g/mol | [3] |

| Appearance | Colorless Liquid | [3] |

| Density | 1.1004 g/cm³ | [3] |

| Boiling Point | 189 °C (372 °F) | [3] |

| Melting Point | 19 °C (66 °F) | [3] |

| Key Feature | Polar Aprotic | [3][7] |

Theoretical Interactions

The solubility of this compound in DMSO is governed by the favorable intermolecular forces between the two molecules. The primary interaction is expected to be hydrogen bonding between the amine protons of the aniline and the sulfoxide oxygen of DMSO.

Caption: Predicted primary intermolecular interaction driving solubility.

Section 2: Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination is required. The choice of method depends on the required accuracy and throughput. The "shake-flask" method provides the thermodynamic equilibrium solubility, considered the gold standard, while other methods offer faster, kinetic assessments suitable for screening.[8][9]

Workflow Overview

The general process for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved compound in the supernatant.

Caption: Standard workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Solubility by Shake-Flask & HPLC

This method determines the thermodynamic equilibrium solubility.

Rationale: By allowing the system to reach equilibrium over 24 hours, this protocol measures the true maximum concentration of the compound that can be dissolved in DMSO under the specified conditions. Centrifugation ensures that only the dissolved fraction is analyzed.[9]

Materials:

-

This compound

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer and orbital shaker

-

High-speed centrifuge

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. Record the exact mass.

-

Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 200 µL) to the tube to create a slurry. The presence of excess, undissolved solid is essential.

-

Equilibration: Vortex the mixture vigorously for 2-3 minutes. Place the tube on an orbital shaker at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[10]

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[9]

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:1000) may be necessary.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve of the compound.

-

Calculation: Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor, to determine the maximum solubility.

Protocol 2: NMR-Based Solubility Assessment

This method is particularly useful in fragment-based screening and when smaller amounts of material are available. It relies on comparing the integral of a compound peak to an internal standard of known concentration.[11]

Rationale: ¹H NMR spectroscopy allows for direct quantification in the deuterated solvent (DMSO-d₆) without requiring separation, provided an inert internal standard is used. This method is fast and requires minimal sample manipulation.[11]

Materials:

-

This compound

-

Anhydrous DMSO-d₆

-

NMR-compatible internal standard (e.g., maleic acid, accurately weighed)

-

NMR spectrometer

Procedure:

-

Stock Preparation: Prepare a stock solution of the internal standard in DMSO-d₆ at a precisely known concentration (e.g., 5 mM).

-

Sample Preparation: In an NMR tube, add an excess of this compound to a known volume (e.g., 500 µL) of the internal standard stock solution.

-

Equilibration: Cap the tube and vortex until a saturated solution with visible excess solid is formed. Allow it to sit overnight at room temperature to equilibrate.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of interest) for accurate integration.

-

Data Analysis:

-

Identify a well-resolved proton peak for this compound that does not overlap with solvent or standard peaks.

-

Integrate this peak and a known peak from the internal standard.

-

Calculate the concentration using the following formula: *Concentration (Analyte) = [Concentration (Standard) × (Integral (Analyte) / # Protons (Analyte))] / [(Integral (Standard) / # Protons (Standard))] *

-

-

The calculated concentration represents the solubility in DMSO-d₆.

Section 3: Data Presentation and Critical Considerations

Summarizing Quantitative Data

Results from solubility experiments should be reported clearly.

| Method | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Notes |

| Shake-Flask / HPLC | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic Equilibrium |

| NMR | 25 | [Experimental Value] | [Calculated Value] | In DMSO-d₆ |

Best Practices and Common Pitfalls

The accuracy of solubility measurements hinges on careful experimental practice.

-

Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture.[12] Water contamination can significantly alter the solubility of a compound. Always use anhydrous DMSO from a freshly opened bottle or one stored under inert gas and minimize its exposure to air.

-

Compound Stability: While DMSO is a relatively non-reactive solvent, some compounds can degrade over the 24-hour equilibration period.[12] It is advisable to assess the purity of the compound in the supernatant post-equilibration (e.g., via HPLC peak purity) to ensure degradation has not occurred.

-

Freeze-Thaw Cycles: When using stock solutions, repeated freeze-thaw cycles can cause the compound to fall out of solution. Store stock solutions in small, single-use aliquots at -20°C or -80°C.[12]

-

Precipitation Upon Dilution: High solubility in pure DMSO does not guarantee solubility in aqueous media used for biological assays.[12] A compound may precipitate when the DMSO stock is diluted into a buffer. This "kinetic solubility" is a separate and equally important parameter to measure.

Conclusion

Determining the solubility of this compound in DMSO is a foundational step in its evaluation as a potential drug candidate. While a definitive value must be determined empirically, the principles and protocols outlined in this guide provide a robust framework for obtaining accurate and reproducible data. By employing these self-validating methodologies, researchers can ensure the integrity of their compound management and screening processes, enabling reliable data generation and informed decision-making in the critical early stages of drug discovery.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM1ykFkDDOfweNa5QVZdDNhzKZet3EXDtUyjeltomS36dghLQEs0ete43XcX_pXml_Xn0Id--g6DSeUUnQeutViNWAs4aIkj2Ey9D3xVEuJv_wjqEs4LRbdHSlgQiMPqLDOqof82r3enu9vQ==

- Stainfu. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWSarkHEhZZqFw4uOLQLZu0X9DX0g0Z7-Xv1tcXicVNaXOR0c9V2Dxp9l0vFIyGXJU2ON9d7eFaly3nZtG2lSKf-bd07liO2BYnom3zMqhABPTssUSFSOFh-9-7XbvK1CbF8EOC9wBfHfzGLpfzbmTSA0S252G4SlPLSBiJbzb5dmJkjW4LIdwiyUMGpTt7-y5fZGJifDint0k0nVStam4QXTNJ_PWjkf7

- Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Pa5EkrhTJW3vHMxp6wFLF1nncXeRwWmCGNEns0bYgyXffEuaXTnWYFw1tc-CJhgWhRVprM5k_Vp5fkgaPmq5d4rHHN402FzFFqruI2vu467zus5dnyqNnP7MqMuVfb5jfsCkQKVXoQnxET3ZEyu6dcimjyQnO3-L

- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEECFzMppgKkUMNmaYTZrHFSiboggEGc8AY3Fbo9zZ-E6RzU5YtroKeStuQCXGBa8mrrZfOjYyUgPcO1nPw_a0OjGiWPP2LJNJLPkNL0WpUlNEYuhqNrqj_LlQxJStx0TxuqpIS

- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9QBWOIjczT_x_Fz39uuRILLADodeIxZDLyyxCQWJbPFM-vIiA3ypvBoYyxd2D3oBHYnT45P-ruOGc_4v8E1oUTLBh9JMvk-Bj12cQx2CyV9IzC994ehdIT4vc3Wsutcs6WO2lAEWE8wUDEbLgUP3TW640nkF-Wlniyy3LV8wE-U=

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQFdsrKaV2eitTanmP_Ak_HDdls3ALVDTo4bG_WjUjUbMQkiuhHIcQX5pnz0GoMemSkiOJd3nda8uojVODooysgdeltN2qSvcDSiq8uFXmOxebNGtP7WONLl-CwsdPxB8T6GHguKLrN5FYdRwgzLZceZwVhIET--Qn9joORNDz

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwHSS3it67p4lH7TPepkSgdho4JdFi6ulTxe5se2utWwFxGgPbJJYHud3tV79tLKV7jHjq6qXs69jbAR-pvhIUYlay6HU8zmvGnSK_EhGH-ejx88fonUmruQ-i9xyOwj6BvYymUH94qieuslMaVzcTgGAgYBPf6p2w-ool0ZuF97TZlBBNa_obJcrTKhz01WRzrsMKjT9rSXs1m-5hf5pc2SU9U2lzl-xtbnNZPpduhWdHBXk6AZFHXFizspVbxMLj30xKr7LX9uMf6w==

- Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWENCuJmqprPXrbsSBhb0qqFVjUoJBziR8tCKXPzLMY6anEtRaUcL3YUU6XMHz3Ck161W9cOOxEpD70k4DJp6Cy1NJw1ptmmrdRnRZyjzGHSdKnPqkxvXgStitOiisDxGwp2QfNnFf0o7Rf_gY0c3zk3hZZZDgO4XfKsldT6z0HlS9U3AcJY4FO3dEarScFQnK-Q1HWZZJDLxDEkFG8nf1B6-2ZAhMnGZJfe5OHSLtKr37DQVdF2d6XzMZvmCKLgM5Qg==

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHagNK0U3kw2nCln8JQv5zfgCCCxAqdfmfbXigh_hXxmJO6TGvP2Yx1Sc9T1YcbKmcslqnOvk41-uGvbGhAVI423avt_kpFxE3tEB3n8N5-9XYMlga35z84_rpwCQIIZ2vcNMUaqAN0f-rVfe4=

- ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Yw9rw88ncfBgUDYAisic3yH3lzP8BFu8ZW-V-sFnWNiWyDuF4KJYBTK9FiVR1VRE5ysNu18BBUski7XKbNVRt8D4-e0KGORV3Ls0PcOSNVonqFGSknVIpQ-ViRVhE5p_Et07cLffdAQNXSUsxPMYPR4WOWKQ3wawcHGG4supHK4dhPMP_ah-prs=

- Block Chemical Technology. (n.d.). This compound - CAS:158944-65-1. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFFEiEAYuZxZgssiQJyE1rnvbfG-Yv7C-osI07h3aOiC5NPwNZ4yytcU1BlgC-1I6pkCvdxMWhBsZ0U7Mmh07OJl-c2KiAYqrKEf8Z3MYe1MMYc56VcCN_e-TA2Wm5SGHdmYLiZ5IGjEg=

- PubChemLite. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Bl-bPaAJptjgelVj3xTiRc0I2j6iaXfUJCzzB04XKTLZiDrhxGC77mUAOChKUn3BVAkuEjnWbLE6wsCOPFLZ_nqy_ecbtgHhVp8PEHq9YdlWt_0-itOI9tB1KoQ93OAun2z5sxaw_NcoscJQTA==

- ACS Publications. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvC0eMOy447j6Oga3fztF0j2QceYnzzw08t_nYe9tPceZMfNfQujPYFD15TG51iQVCg9FLdLgbCnSASl9CoTRl45LFYWhZe9i1SBNNeTF9QCeoetULj4KZjsexWr7f4MTBOtszbWTv2qWQQgKJiQHShQsZdDrCu430MXo8OEk6d3jBHC93okNXdo8Yg6Da6pA8bxVx7z48-moibd9sPhHpEoMQ3BBvxSvWI9w0CozfLwoUuBnqzoqt9w==

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CAS:158944-65-1 - Block chemical technology (Shanghai) Co., Ltd [acblock-lab.com]

- 6. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 7. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Foreword: The Enduring Relevance of a Versatile Pharmacophore

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic scaffolds available to the medicinal chemist, the 1,2,4-oxadiazole ring has emerged as a particularly privileged and versatile pharmacophore.[1][2] Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a cornerstone in the design of a new generation of therapeutic agents. This guide aims to provide an in-depth technical overview of the 1,2,4-oxadiazole core, from its fundamental attributes and synthesis to its diverse applications as a key building block in drug development. We will explore the causality behind its widespread adoption, delve into practical synthetic methodologies, and examine its role in addressing some of the most challenging therapeutic targets.

The 1,2,4-Oxadiazole Core: Physicochemical Properties and Strategic Advantages

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[3] The ring is electron-poor, which contributes to its chemical stability and influences its interactions with biological macromolecules.[3]

One of the most significant advantages of the 1,2,4-oxadiazole moiety is its role as a bioisostere for amide and ester functionalities.[4][5][6] Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability and limited oral bioavailability. The 1,2,4-oxadiazole ring mimics the hydrogen bonding capabilities and steric profile of these groups while being significantly more resistant to hydrolysis.[5][7] This bioisosteric replacement can lead to a dramatic improvement in the pharmacokinetic profile of a drug candidate.

Table 1: Comparative Physicochemical Properties of Amide, Ester, and 1,2,4-Oxadiazole Bioisosteres

| Feature | Amide | Ester | 1,2,4-Oxadiazole | Rationale for Bioisosteric Replacement |

| Metabolic Stability | Susceptible to amidases | Susceptible to esterases | High resistance to hydrolysis | Enhanced in vivo half-life and oral bioavailability.[5] |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor | H-bond acceptor | Mimics key interactions with target proteins.[2] |

| Conformation | Planar (restricted rotation) | Planar | Planar and rigid | Maintains a favorable conformation for receptor binding.[8] |

| Lipophilicity (logP) | Moderate | Variable | Generally increases lipophilicity | Can be modulated to optimize ADME properties. |

Synthetic Strategies for the Construction of the 1,2,4-Oxadiazole Ring

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with several reliable methods available to the medicinal chemist. The most common and versatile approach involves the condensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[3][9]

Classical Synthesis via Acyl Chlorides

A traditional and robust method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acyl chloride. This two-step, one-pot procedure typically proceeds through an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.

Experimental Protocol: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole

-

Step 1: Formation of the Amidoxime. To a solution of benzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude benzamidoxime, which can be used in the next step without further purification.

-

Step 2: Acylation and Cyclization. Dissolve the crude benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane. Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Heat the reaction mixture to 80-100 °C for 2-3 hours to effect cyclization. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole.

Diagram: Classical Synthesis of 1,2,4-Oxadiazoles

Caption: Classical synthesis of 1,2,4-oxadiazoles.

Modern One-Pot Synthesis at Room Temperature

Recent advancements have led to the development of more efficient and milder methods for 1,2,4-oxadiazole synthesis. One-pot procedures that operate at room temperature are particularly attractive as they offer improved functional group tolerance and simpler workups.[4][10]

Experimental Protocol: One-Pot Room Temperature Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles [10]

-

To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable aprotic solvent such as DMSO or DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.

Diagram: Modern One-Pot Synthesis of 1,2,4-Oxadiazoles

Caption: Modern one-pot synthesis of 1,2,4-oxadiazoles.

The 1,2,4-Oxadiazole Pharmacophore in Action: A Survey of Biological Activities

The versatility of the 1,2,4-oxadiazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[9][11] This section will highlight key therapeutic areas where this pharmacophore has made a significant impact.

Anticancer Activity

A significant number of 1,2,4-oxadiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.[12][13][14] These include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and histone deacetylases (HDACs).[14][15]

For instance, derivatives of 1,2,4-oxadiazole have been developed as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.[10] Furthermore, 1,2,4-oxadiazole-based compounds have shown promise as HDAC inhibitors, which play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[15]

Anti-inflammatory and Analgesic Properties

The 1,2,4-oxadiazole moiety has been incorporated into molecules designed to target key mediators of inflammation and pain.[12][13] Some derivatives have been shown to be potent and selective inhibitors of cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[16] By modulating the activity of these enzymes, 1,2,4-oxadiazole-based compounds can effectively reduce inflammation and alleviate pain.

Antimicrobial and Antiviral Applications

The emergence of drug-resistant pathogens poses a significant threat to global health. The 1,2,4-oxadiazole scaffold has been explored as a template for the development of novel antimicrobial and antiviral agents.[17][18] These compounds have shown activity against a range of bacteria, fungi, and viruses, often through mechanisms that differ from existing drugs, making them valuable leads for combating resistance.[17]

Central Nervous System (CNS) Activity

Derivatives of 1,2,4-oxadiazole have also been investigated for their potential to treat various CNS disorders.[4] They have been designed as ligands for a variety of CNS receptors, including muscarinic, benzodiazepine, and dopamine receptors.[3] For example, certain 1,2,4-oxadiazoles have shown promise as muscarinic receptor agonists for the treatment of cognitive deficits associated with Alzheimer's disease.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of metabolic stability, synthetic tractability, and diverse biological activities makes it an invaluable tool for the modern drug hunter.[1][9] As our understanding of disease biology continues to evolve, the versatility of the 1,2,4-oxadiazole pharmacophore will undoubtedly continue to be exploited in the design of innovative and effective therapies for a wide range of human diseases. The ongoing development of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of 1,2,4-oxadiazole-based drugs.

References

-

Fershtat, L. L., Makhova, N. N., & Reznikov, S. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3323. [Link]

-

Gudipati, R., Anreddy, N., & Podile, V. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. [Link]

-

Biernacki, K., Daśko, M., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 113. [Link]

-

Kumar, D., & Singh, R. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmaceutical Technology, 11(7), 3189-3196. [Link]

-

Fershtat, L. L., Makhova, N. N., & Reznikov, S. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3323. [Link]

-

Biernacki, K., Daśko, M., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 113. [Link]

-

Roopan, S. M., & Kumar, T. S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3887–3902. [Link]

-

Yakan, H. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. [Link]

-

Yakan, H. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Biernacki, K., Daśko, M., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 113. [Link]

-

Gualdani, R., & Funel, C. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, e2400235. [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]

-

Wang, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(3), 399-413. [Link]

-

Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Dhameliya, T. M., & Patel, K. D. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie-Chemical Monthly, 153(2), 119-137. [Link]

-

Roopan, S. M., & Kumar, T. S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3887-3902. [Link]

-

Sbardella, G., & Castellano, S. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(17), 3931. [Link]

-

de Oliveira, C. H. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(5), 754. [Link]

-

de Araújo, D. P., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Drug Targets, 23(14), 1367-1382. [Link]

-

Kumar, A., & Sharma, S. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]

-

Khasawneh, H. E. N., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 7, 101416. [Link]

-

Nowak, M., & Ochedzan-Siodlak, W. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(1,2,4-Oxadiazol-5-yl)aniline Scaffolds

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes chemoselectivity and reproducibility, addressing the specific challenges of using 4-aminobenzoic acid (PABA) as a starting material.

Executive Summary & Scientific Rationale

The 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides, offering improved metabolic stability and lipophilicity in drug design. Synthesizing 4-(1,2,4-oxadiazol-5-yl)aniline from 4-aminobenzoic acid (PABA) presents a classic chemoselectivity challenge:

-

Self-Polymerization Risk: PABA contains both a nucleophilic amine (

) and an electrophilic carboxylic acid ( -

Electronic Deactivation: The strong electron-donating effect of the para-amino group reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack by amidoximes.

The Solution: This protocol utilizes a Protection-Activation-Cyclization-Deprotection (PACD) strategy. By transiently masking the amine with a tert-butyloxycarbonyl (Boc) group, we simultaneously prevent self-polymerization and enhance the electrophilicity of the carboxylic acid. The subsequent coupling with an amidoxime using 1,1'-Carbonyldiimidazole (CDI) allows for a robust, one-pot activation and cyclization sequence.

Reaction Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds through four distinct chemical phases. The choice of CDI as the coupling reagent is critical; unlike EDC/HOBt, CDI generates an reactive N-acylimidazole intermediate that can be heated to drive the difficult cyclodehydration step in the same vessel.

Graphviz Pathway Diagram

Caption: Stepwise conversion of PABA to the target oxadiazole via the PACD strategy. The critical CDI activation step enables the formation of the 1,2,4-oxadiazole core.

Detailed Experimental Protocol

Phase 1: N-Boc Protection of 4-Aminobenzoic Acid

Objective: Mask the nucleophilic aniline to prevent polymerization.

Reagents:

-

4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

-

Di-tert-butyl dicarbonate (

): 24.0 g (110 mmol) -

Triethylamine (

): 15.3 mL (110 mmol) -

Dioxane/Water (1:1 v/v): 200 mL

Procedure:

-

Dissolve PABA in Dioxane/Water mixture in a 500 mL round-bottom flask.

-

Add

followed by -

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Concentrate dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 with 1M HCl. A white precipitate will form.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Check: Expect ~21-23 g (>90%) of 4-((tert-butoxycarbonyl)amino)benzoic acid.

Phase 2: CDI-Mediated Coupling & Cyclization

Objective: Form the 1,2,4-oxadiazole ring.[1][2][3] Note: This protocol uses Acetamidoxime (

Reagents:

-

N-Boc-4-aminobenzoic acid (from Phase 1): 2.37 g (10 mmol)

-

1,1'-Carbonyldiimidazole (CDI): 1.78 g (11 mmol)

-

Acetamidoxime: 0.81 g (11 mmol) (or equivalent molar amount of other amidoxime)

-

DMF (Anhydrous): 20 mL

Procedure:

-